REACTION_CXSMILES
|
BrBr.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[CH3:8][C:9]1[C:10]([CH2:15][CH2:16][CH2:17][CH2:18][NH3+:19])=[N:11][CH:12]=[CH:13][CH:14]=1.CC1C(CCCC[NH3+])=NC=CC=1>OS(O)(=O)=O.O=S(=O)=O>[CH3:8][C:9]1[C:10]([CH2:15][CH2:16][CH2:17][CH2:18][NH2:19])=[N:11][CH:12]=[CH:13][CH:14]=1.[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
4-(3-methyl-2-pyridyl)butylammonium sulphate
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].CC=1C(=NC=CC1)CCCC[NH3+].CC=1C(=NC=CC1)CCCC[NH3+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=CC1)CCCCN
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |